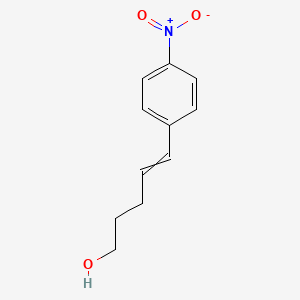![molecular formula C16H17NOS B14215601 Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- CAS No. 827026-23-3](/img/structure/B14215601.png)
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is a chemical compound known for its unique structure and properties It is a member of the methanone family, characterized by the presence of a methanone group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- typically involves the reaction of 3-(ethylthio)-4-(methylamino)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the ethylthio and methylamino groups.
Methanone, (4-methylphenyl)phenyl-: Similar to the above compound but with the methyl group in the para position.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound has a dimethylamino group instead of the ethylthio and methylamino groups.
Uniqueness
Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl- is unique due to the presence of both ethylthio and methylamino groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
827026-23-3 |
|---|---|
分子式 |
C16H17NOS |
分子量 |
271.4 g/mol |
IUPAC 名称 |
[3-ethylsulfanyl-4-(methylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NOS/c1-3-19-15-11-13(9-10-14(15)17-2)16(18)12-7-5-4-6-8-12/h4-11,17H,3H2,1-2H3 |
InChI 键 |
MHZZLWOYTDWLBI-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


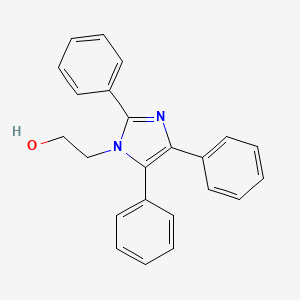
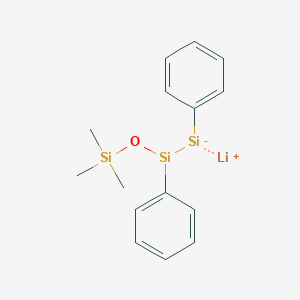

![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
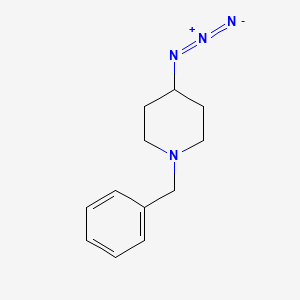
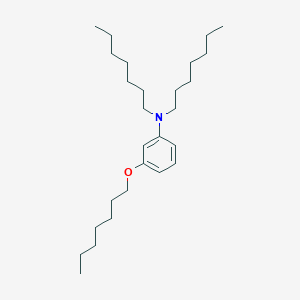
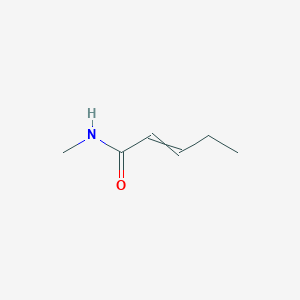
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
